molecular formula C21H28N6OS B2588571 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide CAS No. 953996-18-4

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide

Cat. No.: B2588571
CAS No.: 953996-18-4
M. Wt: 412.56
InChI Key: LKVXHVXMBUIOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a unique substitution pattern:

  • Position 4: Isopropylamino group (–NHCH(CH3)2)
  • Position 6: Methylthio (–SCH3) substituent
  • Position 1: Ethyl linker bearing a 4-phenylbutanamide moiety.

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 4-phenylbutanamide side chain may influence pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6OS/c1-15(2)24-19-17-14-23-27(20(17)26-21(25-19)29-3)13-12-22-18(28)11-7-10-16-8-5-4-6-9-16/h4-6,8-9,14-15H,7,10-13H2,1-3H3,(H,22,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVXHVXMBUIOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H26N6O3S, with a molecular weight of 430.5 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H26N6O3S
Molecular Weight430.5 g/mol
CAS Number946282-38-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrazole derivatives. Methods such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times. The characterization of synthesized compounds is usually confirmed through spectral analysis techniques including NMR and mass spectrometry .

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds demonstrate potent activity against various bacterial strains and fungi using agar diffusion methods .

Anticancer Properties

Several studies have explored the anticancer potential of pyrazolo derivatives. In vitro assays have revealed that compounds similar to this compound inhibit cancer cell proliferation by targeting specific pathways such as the PI3K/Akt signaling pathway, which is crucial in many cancers .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve the inhibition of key enzymes or receptors involved in cell signaling pathways related to growth and survival in cancer cells. The presence of the isopropylamino group may enhance binding affinity to target proteins, thereby increasing efficacy .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2017 evaluated various pyrazolo derivatives for their antimicrobial activity against selected pathogens. Compounds exhibiting significant inhibition were identified as potential leads for further development .
  • Anticancer Activity Evaluation : In a series of experiments aimed at assessing the anticancer properties of pyrazolo derivatives, one study reported that certain compounds led to a marked decrease in cell viability in human cancer cell lines when treated with low micromolar concentrations .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazolo[3,4-d]pyrimidine derivatives are known for their diverse pharmacological activities, particularly in inhibiting cancer cell proliferation and inducing apoptosis.

  • Mechanism of Action : The compound acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), both of which are critical in tumor growth and angiogenesis. Inhibitory concentrations (IC50) have been reported in the range of 0.3 to 24 µM for various derivatives, indicating significant potency against these targets .
  • Case Studies :
    • In vitro studies demonstrated that the compound effectively inhibited tumor growth in MCF-7 breast cancer cells, leading to reduced cell migration and disrupted cell cycle progression. Molecular docking studies suggested strong binding affinity to target proteins, further supporting its role as a potential therapeutic agent .

Neuropharmacological Applications

The compound has also been investigated for its effects on neurotransmitter systems, particularly its interaction with metabotropic glutamate receptors (mGluRs).

  • Receptor Targeting : N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide has shown promise as a selective antagonist for mGluR1, which is implicated in various neurological disorders .
  • Imaging Studies : Research utilizing positron emission tomography (PET) imaging has demonstrated the potential of this compound as a radioligand for mapping mGluR1 distribution in the human brain, indicating its utility in both diagnostic and therapeutic contexts .

Synthetic Routes and Production Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazolopyrimidine Core : Achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups : The isopropylamino and methylthio groups are introduced via substitution reactions.
  • Coupling Reactions : The ethyl linker and phenylbutanamide moiety are attached using coupling agents and catalysts .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

  • Oncology : As an anticancer agent targeting EGFR and VEGFR2.
  • Neurology : As a modulator of glutamate signaling pathways, potentially useful in treating neurodegenerative diseases.
  • Infectious Diseases : Preliminary investigations suggest antimicrobial properties that warrant further exploration .

Comparison with Similar Compounds

Substituent Analysis at Key Positions

Compound Position 4 Position 6 Position 1 Key Structural Features Source
Target Compound Isopropylamino Methylthio Ethyl-4-phenylbutanamide Balanced H-bonding and lipophilicity
Compounds 2–10 (Hindawi, 2017) Phenyl (2-substituted phenyl-2-oxoethyl)thio Varied aryl groups Increased polarity due to oxoethylthio; reduced metabolic stability
Example 53 (Patent, 2012) Amino (–NH2) Fluorophenyl-chromenone Fluorobenzamide Enhanced rigidity and fluorination improve target binding
Compound 2v (Chemical Science, RSC) Benzo[d]oxazol-2-ylthio Biotinylated ethyl linker Designed for targeted protein interactions; high solubility
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl) (UniBo, 2023) tert-Butyl Hydroxyphenyl Bulky tert-butyl enhances steric hindrance; hydroxyl improves solubility

Key Observations :

  • Position 4: The target’s isopropylamino group offers a balance between hydrophobicity and hydrogen-bonding capability compared to bulky tert-butyl () or rigid fluorophenyl groups ().
  • Position 6 : Methylthio in the target compound is less polar than oxoethylthio () but more metabolically stable than fluorinated aryl groups ().

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The methylthio group (logP ~2.1 estimated) in the target compound provides moderate lipophilicity, intermediate between polar oxoethylthio derivatives (logP ~1.5, ) and highly lipophilic tert-butyl analogs (logP ~3.0, ).
  • Solubility : The 4-phenylbutanamide moiety may reduce aqueous solubility compared to polyethylene glycol (PEG)-modified analogs like 2u (), which exhibit >90% solubility in polar solvents.
  • Metabolic Stability : Fluorinated analogs () resist CYP450-mediated oxidation, whereas the methylthio group in the target is susceptible to sulfoxidation, requiring further optimization .

Q & A

Basic Research Questions

Q. What are the methodological considerations for designing a multi-step synthesis protocol for this compound?

  • Answer: A robust synthesis protocol requires integrating computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, followed by experimental validation using Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent, catalysts). Statistical methods like factorial design can minimize trial-and-error by identifying critical variables . For example, coupling the pyrazolo-pyrimidine core with the phenylbutanamide side chain may require controlled acylation conditions, monitored via HPLC to track yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?

  • Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while heteronuclear NMR (e.g., 1H-13C HSQC) resolves overlapping signals in the pyrazolo-pyrimidine and phenylbutanamide moieties. X-ray crystallography is recommended for absolute stereochemical confirmation if crystalline derivatives are obtainable . For sulfur-containing groups (methylthio), XPS or Raman spectroscopy can validate bonding environments .

Q. How can researchers assess the compound’s preliminary biological activity while minimizing false positives?

  • Answer: Use orthogonal assays (e.g., enzyme inhibition and cell viability tests) to cross-validate activity. Dose-response curves (IC50/EC50) and counter-screens against unrelated targets (e.g., kinase panels) help rule off-target effects. Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental results in reaction mechanisms?

  • Answer: Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways under varying conditions (solvent, pH). Compare with kinetic isotope effect (KIE) studies to validate transition states. If contradictions persist, refine computational models using experimental activation energies or isotopic labeling data . For example, discrepancies in amide bond formation might arise from unaccounted solvent effects in DFT calculations .

Q. How can structure-activity relationship (SAR) studies be optimized for analogs with modified pyrazolo-pyrimidine substituents?

  • Answer: Use fragment-based design to systematically replace substituents (e.g., isopropylamino, methylthio) and evaluate effects on binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Pair with molecular docking to correlate activity changes with steric/electronic interactions . For example, replacing methylthio with sulfoxide may alter metabolic stability, requiring in vitro microsomal assays .

Q. What methodologies address low reproducibility in biological assays across different lab settings?

  • Answer: Standardize protocols using SOPs validated by inter-laboratory studies. Employ blinded replicates and centralized compound stocks to minimize batch variability. Statistical tools like Bland-Altman analysis quantify inter-lab variability, while mixed-effects models identify confounding factors (e.g., cell passage number, technician bias) .

Q. How can reactor design improve scalability for heterogeneous reactions involving this compound?

  • Answer: Use CFD simulations to model mass/heat transfer in batch vs. continuous-flow reactors. For exothermic steps (e.g., cyclization), microreactors with precise temperature control enhance yield. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in multi-step workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.